

4-Ethylpyridine N-oxide: A Comprehensive Technical Guide for Researchers

Author: BenchChem Technical Support Team. **Date:** February 2026

Compound of Interest

Compound Name: 4-Ethylpyridine 1-oxide

CAS No.: 14906-55-9

Cat. No.: B140063

[Get Quote](#)

Introduction

4-Ethylpyridine N-oxide is a heterocyclic organic compound belonging to the family of pyridine N-oxides. These compounds are characterized by a pyridine ring where the nitrogen atom is oxidized. The presence of the N-oxide functional group significantly alters the chemical and physical properties of the parent pyridine, rendering it a versatile building block in organic synthesis and a scaffold of interest in medicinal chemistry. This guide provides an in-depth overview of 4-Ethylpyridine N-oxide, encompassing its chemical identity, synthesis, reactivity, and potential applications, with a focus on its relevance to researchers, scientists, and drug development professionals.

While specific applications for 4-Ethylpyridine N-oxide are not extensively documented, the broader class of pyridine N-oxides has garnered considerable attention for its utility in modulating the electronic properties of the pyridine ring, thereby influencing reactivity and biological activity.^{[1][2]} This guide will, therefore, draw upon the well-established chemistry of pyridine N-oxides to provide a comprehensive understanding of the title compound.

Core Synonyms and Identifiers

Proper identification of chemical compounds is critical for accurate research and communication. 4-Ethylpyridine N-oxide is known by several synonyms and is registered under specific identifiers in chemical databases.

Identifier Type	Value
Systematic Name	4-Ethylpyridine 1-oxide
Common Synonyms	4-Ethylpyridine N-oxide, Pyridine, 4-ethyl-, 1-oxide
CAS Number	14906-55-9
Molecular Formula	C ₇ H ₉ NO
Molecular Weight	123.15 g/mol

Physicochemical Properties

The physicochemical properties of 4-Ethylpyridine N-oxide are crucial for its handling, storage, and application in various experimental settings.

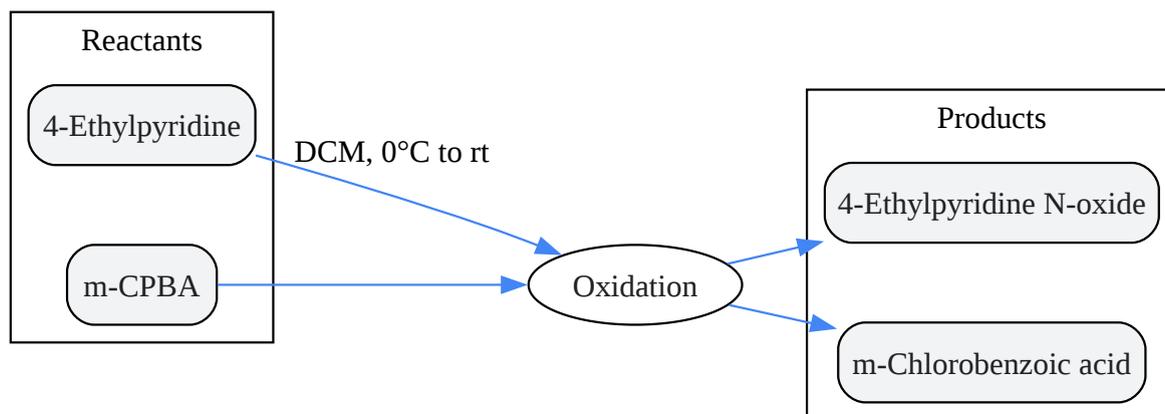
Property	Value	Source
Appearance	Solid (predicted)	-
Boiling Point	Not available	-
Melting Point	Not available	-
Solubility	Soluble in polar organic solvents	General knowledge
pKa (of conjugate acid)	~1.5 (estimated)	General knowledge

Synthesis of 4-Ethylpyridine N-oxide

The synthesis of 4-Ethylpyridine N-oxide typically involves the direct oxidation of the corresponding parent pyridine, 4-Ethylpyridine. This transformation is a cornerstone of pyridine N-oxide chemistry and can be achieved using various oxidizing agents. A common and effective method utilizes peroxy acids, such as m-chloroperoxybenzoic acid (m-CPBA).[3]

The underlying principle of this oxidation is the nucleophilic attack of the pyridine nitrogen on the electrophilic oxygen of the peroxy acid. The reaction is generally carried out in a chlorinated

solvent, such as dichloromethane (DCM), at or below room temperature to control the exothermicity of the reaction.



[Click to download full resolution via product page](#)

Caption: General workflow for the synthesis of 4-Ethylpyridine N-oxide.

Experimental Protocol: Synthesis of 4-Ethylpyridine N-oxide

The following is a representative, self-validating protocol for the synthesis of 4-Ethylpyridine N-oxide.

Materials:

- 4-Ethylpyridine
- m-Chloroperoxybenzoic acid (m-CPBA, ~77% purity)
- Dichloromethane (DCM)
- Saturated aqueous sodium bicarbonate solution
- Saturated aqueous sodium sulfite solution

- Brine (saturated aqueous sodium chloride solution)
- Anhydrous sodium sulfate
- Rotary evaporator
- Magnetic stirrer and stir bar
- Ice bath
- Separatory funnel
- Standard laboratory glassware

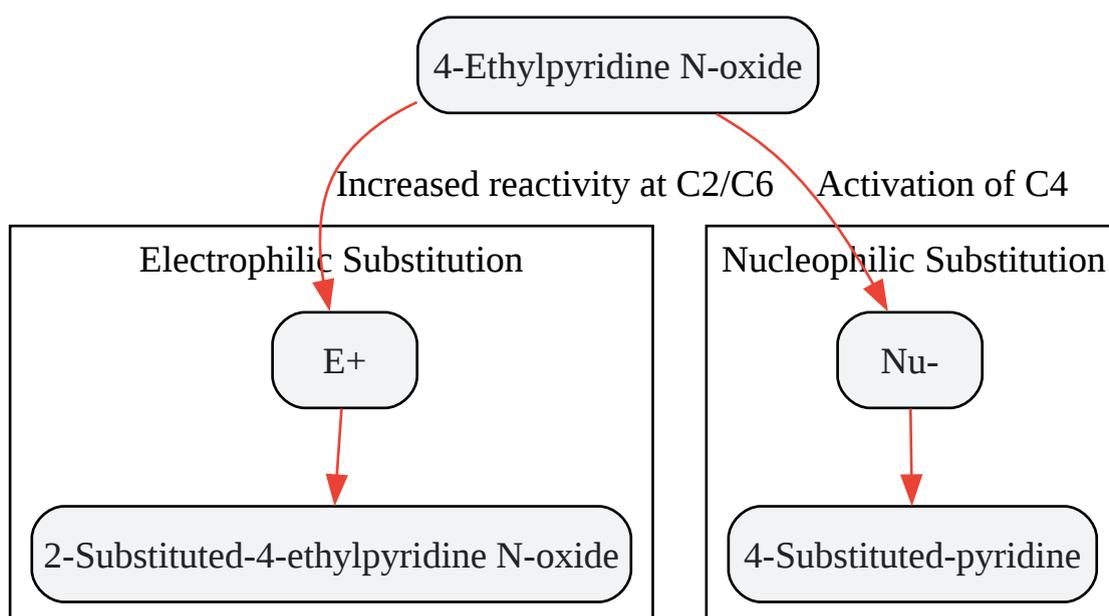
Procedure:

- **Reaction Setup:** In a round-bottom flask equipped with a magnetic stir bar, dissolve 4-Ethylpyridine (1.0 equivalent) in dichloromethane.
- **Cooling:** Cool the solution to 0 °C in an ice bath.
- **Addition of Oxidant:** Slowly add m-CPBA (1.1 equivalents) portion-wise to the stirred solution, maintaining the temperature below 5 °C. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
- **Reaction:** Allow the reaction mixture to warm to room temperature and stir for 12-24 hours, or until TLC analysis indicates complete consumption of the starting material.
- **Quenching:** Cool the reaction mixture again to 0 °C and quench the excess peroxy acid by the slow addition of a saturated aqueous solution of sodium sulfite.
- **Workup:** Add a saturated aqueous solution of sodium bicarbonate to neutralize the m-chlorobenzoic acid. Transfer the mixture to a separatory funnel and separate the organic layer.
- **Extraction:** Extract the aqueous layer with dichloromethane (2x).
- **Washing:** Combine the organic layers and wash with brine.

- **Drying and Concentration:** Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
- **Purification:** The crude product can be purified by column chromatography on silica gel or by recrystallization to afford pure 4-Ethylpyridine N-oxide.

Reactivity of 4-Ethylpyridine N-oxide

The N-oxide functionality dramatically alters the reactivity of the pyridine ring. The oxygen atom is a strong electron-donating group through resonance, which increases the electron density at the 2- and 4-positions of the ring, making them more susceptible to electrophilic attack. Conversely, the inductive effect of the positively charged nitrogen atom makes the ring more electron-deficient overall, facilitating nucleophilic substitution, particularly at the 2- and 4-positions.[4][5]



[Click to download full resolution via product page](#)

Caption: Reactivity of 4-Ethylpyridine N-oxide towards electrophiles and nucleophiles.

A key reaction of pyridine N-oxides is their ability to direct electrophilic substitution to the 4-position.[5] Following substitution, the N-oxide can be readily removed by deoxygenation, providing a powerful synthetic route to 4-substituted pyridines that are often difficult to prepare by other means.

Furthermore, the 4-position of pyridine N-oxides is activated towards nucleophilic substitution, especially if a leaving group is present. For instance, 4-nitropyridine-N-oxide readily undergoes substitution of the nitro group with various nucleophiles.[6] This highlights the potential of 4-substituted pyridine N-oxides as versatile synthetic intermediates.

Applications in Research and Drug Development

While specific, large-scale applications of 4-Ethylpyridine N-oxide are not widely reported, the broader class of pyridine N-oxides has found utility in several areas of chemical and pharmaceutical research.

- **Medicinal Chemistry:** The pyridine N-oxide moiety is present in a number of biologically active compounds.[1][2][7][8] The N-oxide group can improve the pharmacokinetic properties of a drug molecule, such as its solubility and metabolic stability.[8] Additionally, certain pyridine N-oxide derivatives have demonstrated a range of biological activities, including anticancer, antibacterial, and antihypertensive properties.[1][2] For example, some studies have reported the antimicrobial and quorum-sensing inhibitory activities of functionalized pyridine N-oxides.[7]
- **Organic Synthesis:** Pyridine N-oxides are valuable intermediates in organic synthesis.[9][10] As discussed, they facilitate electrophilic substitution at the 4-position of the pyridine ring.[5] The subsequent deoxygenation provides access to a wide array of 4-substituted pyridines. This two-step process is a powerful tool for the synthesis of complex molecules containing the pyridine scaffold.
- **Coordination Chemistry:** The oxygen atom of the N-oxide group can act as a ligand to coordinate with metal ions, leading to the formation of metal complexes with interesting structural and catalytic properties.

Biological Activity and Signaling Pathways

There is a lack of specific data on the biological activity and involvement in signaling pathways for 4-Ethylpyridine N-oxide. However, the broader class of heterocyclic N-oxides has been shown to exhibit a wide range of biological effects.[1][2] Some pyridine derivatives are known to possess analgesic, fungicidal, and antibacterial activities.[11] The introduction of an N-oxide can modulate these activities. For instance, some studies have shown that certain pyridine N-

oxide derivatives can act as quorum sensing inhibitors in bacteria, thereby disrupting bacterial communication and virulence.[7] Further research is required to determine if 4-Ethylpyridine N-oxide possesses any significant biological activities.

Safety and Handling

Detailed safety information for 4-Ethylpyridine N-oxide is not readily available. However, based on the data for similar pyridine N-oxide derivatives, it should be handled with care in a well-ventilated laboratory fume hood.[12] Personal protective equipment, including safety goggles, gloves, and a lab coat, should be worn at all times. Avoid inhalation of dust or vapors and contact with skin and eyes. In case of contact, flush the affected area with copious amounts of water. For detailed safety information, it is recommended to consult the Safety Data Sheet (SDS) from the supplier.

Conclusion

4-Ethylpyridine N-oxide is a valuable chemical entity with potential applications in organic synthesis and medicinal chemistry. Its synthesis from 4-Ethylpyridine is straightforward, and its reactivity, characterized by the influence of the N-oxide group, allows for the strategic functionalization of the pyridine ring. While specific biological activities and applications for this particular compound are yet to be extensively explored, the established utility of the broader class of pyridine N-oxides suggests that 4-Ethylpyridine N-oxide holds promise as a versatile building block for the development of novel molecules with interesting chemical and biological properties. This guide provides a foundational understanding for researchers and scientists looking to explore the potential of this and related compounds in their work.

References

- Google Patents. (n.d.). Synthesis process of pyridine-N-oxide.
- den Hertog, H. J., & Combe, W. P. (1951). Reactivity of 4-nitropyridine-N-oxide: Preparation of 4-substituted derivatives of pyridine-N-oxide and pyridine. *Recueil des Travaux Chimiques des Pays-Bas*, 70(7), 581-590.
- Pipzine Chemicals. (n.d.). 4-Ethylpyridine | Properties, Uses, Safety Data & Supplier China. Retrieved from [\[Link\]](#)
- ResearchGate. (n.d.). Reactivity of 4-nitropyridine-N-oxide: Preparation of 4-substituted derivatives of pyridine-N-oxide and pyridine | Request PDF. Retrieved from [\[Link\]](#)

- Organic Chemistry Portal. (n.d.). Synthesis of N-oxides of pyridines and related compounds. Retrieved from [[Link](#)]
- Youssif, S. (2001). Recent trends in the chemistry of pyridine N-oxides. *Arkivoc*, 2001(1), 242-268.
- Wikipedia. (n.d.). Pyridine-N-oxide. Retrieved from [[Link](#)]
- quimicaorganica.org. (n.d.). Electrophilic substitution at position 4 of pyridine. Retrieved from [[Link](#)]
- ACS Publications. (2024). Medicinal Chemistry of Drugs with N-Oxide Functionalities. *Journal of Medicinal Chemistry*.
- National Center for Biotechnology Information. (n.d.). Heterocyclic N-Oxides – An Emerging Class of Therapeutic Agents. Retrieved from [[Link](#)]
- Semantic Scholar. (n.d.). Synthesis of 2-substituted pyridines from pyridine N-oxides. Retrieved from [[Link](#)]
- Baran Lab. (2012). Pyridine N-Oxides. Retrieved from [[Link](#)]
- ResearchGate. (n.d.). Heterocyclic N-Oxides - An Emerging Class of Therapeutic Agents. Retrieved from [[Link](#)]
- MDPI. (n.d.). Design, Synthesis, In Vitro and In Silico Biological Evaluation of New Pyridine-2,5-Dicarboxylates Esters Bearing Natural Source Fragments as Anti-Trypanosomatid Agents. Retrieved from [[Link](#)]
- Semantic Scholar. (n.d.). Medicinal Chemistry of Drugs with N-Oxide Functionalities. Retrieved from [[Link](#)]
- National Center for Biotechnology Information. (n.d.). 4-Methoxypyridine N-oxide. Retrieved from [[Link](#)]

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

Sources

- [1. Heterocyclic N-Oxides – An Emerging Class of Therapeutic Agents - PMC \[pmc.ncbi.nlm.nih.gov\]](#)
- [2. researchgate.net \[researchgate.net\]](#)
- [3. CN115160220A - Synthesis process of pyridine-N-oxide - Google Patents \[patents.google.com\]](#)
- [4. Pyridine-N-oxide - Wikipedia \[en.wikipedia.org\]](#)
- [5. Electrophilic substitution at position 4 of pyridine \[quimicaorganica.org\]](#)
- [6. researchgate.net \[researchgate.net\]](#)
- [7. pubs.acs.org \[pubs.acs.org\]](#)
- [8. pdfs.semanticscholar.org \[pdfs.semanticscholar.org\]](#)
- [9. pdfs.semanticscholar.org \[pdfs.semanticscholar.org\]](#)
- [10. baranlab.org \[baranlab.org\]](#)
- [11. Design, Synthesis, In Vitro and In Silico Biological Evaluation of New Pyridine-2,5-Dicarboxylates Esters Bearing Natural Source Fragments as Anti-Trypanosomatid Agents \[mdpi.com\]](#)
- [12. 4-Methoxypyridine N-oxide | C6H7NO2 | CID 70743 - PubChem \[pubchem.ncbi.nlm.nih.gov\]](#)
- To cite this document: BenchChem. [4-Ethylpyridine N-oxide: A Comprehensive Technical Guide for Researchers]. BenchChem, [2026]. [Online PDF]. Available at: [\[https://www.benchchem.com/product/b140063#4-ethylpyridine-n-oxide-synonyms\]](https://www.benchchem.com/product/b140063#4-ethylpyridine-n-oxide-synonyms)

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com